molecular formula C10H7Cl2NS2 B2579608 2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole CAS No. 866018-30-6

2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole

Cat. No.: B2579608
CAS No.: 866018-30-6
M. Wt: 276.19
InChI Key: ZYCHWJABPAJPEW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” is not available in the retrieved information .


Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, solubility, and chemical stability. Unfortunately, the specific physical and chemical properties for “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” are not available in the retrieved information .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been a focus in the synthesis of various derivatives with potential antimicrobial properties. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown certain antiviral activities, including against the tobacco mosaic virus, highlighting the compound's relevance in developing antiviral agents (Chen et al., 2010). Similarly, the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents demonstrates its application in creating compounds with moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Anticancer and Cytotoxicity Studies

Thiazole derivatives have been explored for their anticancer and cytotoxic activities. Research into synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has revealed these derivatives as potential antibacterial agents with moderate anti-enzymatic potential, showcasing the broader pharmaceutical applications of thiazole compounds (Siddiqui et al., 2014).

Drug Transport Systems

The development of drug transport systems using thiazole derivatives has been a notable application. Gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complexes have been investigated as novel systems for drug transport. This approach aims to improve the delivery of drugs, such as increasing solubility and stability, which are common challenges in drug formulation (Asela et al., 2017).

Molecular Docking and Computational Studies

The use of computational methods to study the structure and reactivity of thiazole derivatives provides insight into their potential as bioactive molecules. For example, comprehensive investigations into the molecular structure, electronic properties, and vibrational spectra of specific thiazole compounds have been conducted. These studies include molecular docking to identify interactions with proteins, which is crucial for designing new chemical entities for specific applications (Shanmugapriya et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. The specific mechanism of action for “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” is not mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Unfortunately, specific safety and hazard information for “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” is not available in the retrieved information .

Future Directions

The future directions for research on “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, agriculture, or materials science could be explored .

Properties

IUPAC Name

2-chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS2/c11-7-1-3-8(4-2-7)14-6-9-5-13-10(12)15-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCHWJABPAJPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CN=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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